Spiro[4.6]undecane Core Provides Superior Conformational Rigidity vs. Common Spiro[4.5]decane and Spiro[5.5]undecane Scaffolds
The 1,8-diazaspiro[4.6]undecane core features a unique [4.6] spirocyclic ring system that imposes a distinct dihedral angle and conformational bias compared to more common [4.5] or [5.5] spiro systems . This geometric distinction is quantifiable by molecular modeling and X-ray crystallography of derived inhibitors. In the context of Mycobacterium tuberculosis drug discovery, spirocyclic compounds built on the diazaspiro[4.6]undecane scaffold demonstrated nanomolar MIC values (e.g., compound 18: MIC = 0.06 µM against H37Rv), whereas analogous spiro[4.5]decane derivatives were significantly less potent or inactive in the same assay system [1].
| Evidence Dimension | Conformational rigidity and spatial orientation of pharmacophoric elements |
|---|---|
| Target Compound Data | Diazaspiro[4.6]undecane scaffold present in lead compound 18; MIC = 0.06 µM (Mtb H37Rv) |
| Comparator Or Baseline | Spiro[4.5]decane and spiro[5.5]undecane scaffolds; representative compounds with modified ring sizes generally exhibit MIC > 10 µM or inactivity |
| Quantified Difference | >100-fold improvement in potency for the [4.6] scaffold-containing compound vs. alternative ring sizes |
| Conditions | In vitro susceptibility testing against Mycobacterium tuberculosis H37Rv; 7H9 broth microdilution |
Why This Matters
For medicinal chemists, selecting the [4.6] spirocyclic core directly influences lead compound potency, making this specific scaffold a high-priority building block for anti-infective programs.
- [1] Guardia A, et al. Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. J Med Chem. 2018;61(24):11327-11340. doi:10.1021/acs.jmedchem.8b01533 View Source
